molecular formula C16H26O5 B14544753 Benzoic acid;2-(hexoxymethoxy)ethanol CAS No. 62254-46-0

Benzoic acid;2-(hexoxymethoxy)ethanol

Cat. No.: B14544753
CAS No.: 62254-46-0
M. Wt: 298.37 g/mol
InChI Key: GSCVVEMPVUHAPJ-UHFFFAOYSA-N
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Description

Benzoic acid;2-(hexoxymethoxy)ethanol is a hybrid compound combining benzoic acid, a widely used aromatic carboxylic acid, with 2-(hexoxymethoxy)ethanol, a glycol ether derivative. The structure features a hexyl group attached via an ether linkage to a methoxy group, which is further connected to ethanol. While direct references to this compound are absent in the literature reviewed, its properties can be inferred through comparisons with structurally related benzoic acid esters, ethers, and glycol derivatives.

Properties

CAS No.

62254-46-0

Molecular Formula

C16H26O5

Molecular Weight

298.37 g/mol

IUPAC Name

benzoic acid;2-(hexoxymethoxy)ethanol

InChI

InChI=1S/C9H20O3.C7H6O2/c1-2-3-4-5-7-11-9-12-8-6-10;8-7(9)6-4-2-1-3-5-6/h10H,2-9H2,1H3;1-5H,(H,8,9)

InChI Key

GSCVVEMPVUHAPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCOCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-(hexoxymethoxy)ethanol typically involves the esterification of benzoic acid with 2-(hexoxymethoxy)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to isolate the product. The purity of the final product is ensured through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzoic acid;2-(hexoxymethoxy)ethanol can undergo oxidation reactions, particularly at the benzoic acid moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the benzoic acid group, converting it to benzyl alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation, due to the presence of the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Benzoic acid derivatives with additional oxygen-containing functional groups.

    Reduction: Benzyl alcohol and its derivatives.

    Substitution: Nitrobenzoic acid, halobenzoic acids, and other substituted benzoic acids.

Scientific Research Applications

Benzoic acid;2-(hexoxymethoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.

    Medicine: Explored for its potential use in drug formulations and as a preservative due to its antimicrobial activity.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;2-(hexoxymethoxy)ethanol involves its interaction with cellular components. The benzoic acid moiety can disrupt microbial cell membranes, leading to cell death. The 2-(hexoxymethoxy)ethanol part can interact with proteins and enzymes, affecting their function. The compound’s overall effect is a result of these combined interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis
  • Benzoic Acid (Parent Compound): Lacks ether or ester groups, leading to low water solubility (0.3 g/100 g water at 293 K) but moderate solubility in ethanol (up to 4.8 mol% at 323 K) .
  • Ethylparaben (Ethyl 4-Hydroxybenzoate): An ester derivative with a short ethoxy group. Exhibits higher solubility in ethanol-water mixtures (e.g., 0.12 mol% in 40% ethanol at 298 K) compared to pure benzoic acid .
  • Methyl 2-(Acetylamino)Benzoate: Contains an acetylated amine substituent. Isolated from Aconitum vaginatum, this compound demonstrated antitumor activity, suggesting bioactivity influenced by substituent polarity .
  • 2-Ethoxybenzoic Acid: Features an ethoxy group directly attached to the aromatic ring. Used in pharmaceuticals, with solubility enhanced in organic solvents like ethanol .
  • Benzoic Acid, 2-Hydroxy- Reaction Products with Glycol Ethers: Complex mixtures (e.g., with diethanolamine and 2-(2-ethoxyethoxy)ethanol) highlight the role of ether linkages in modifying reactivity and solubility .
Solubility and Stability
Compound Water Solubility (g/100 g) Ethanol Solubility (g/100 g) Key Functional Groups Stability Notes
Benzoic Acid 0.3 (293 K) 4.8 mol% (323 K) Carboxylic acid Prone to sublimation; acidic hydrolysis
Ethylparaben 0.12 mol% (40% ethanol) High in ethanol Ester, phenolic -OH Hydrolyzes under alkaline conditions
2-Ethoxybenzoic Acid Low (exact data N/A) High Ether, carboxylic acid Stable ether linkage; acidic
Target Compound (Inferred) Very low Moderate to high Ether, carboxylic acid, hexyl Ethers resist hydrolysis vs. esters

Key Observations :

  • The hexyl group in 2-(hexoxymethoxy)ethanol likely reduces water solubility compared to ethyl or methoxy substituents in analogues .
  • Ether linkages may improve chemical stability against hydrolysis relative to esters (e.g., ethylparaben) .

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